molecular formula C12H10FN B14320470 4-Benzyl-2-fluoropyridine CAS No. 111887-70-8

4-Benzyl-2-fluoropyridine

Cat. No.: B14320470
CAS No.: 111887-70-8
M. Wt: 187.21 g/mol
InChI Key: HTPLNLPEMYXKEK-UHFFFAOYSA-N
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Description

4-Benzyl-2-fluoropyridine is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a benzyl group attached to the fourth position and a fluorine atom attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the benzyl group at the fourth position.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale fluorination reactions followed by benzylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce aminopyridines.

Scientific Research Applications

4-Benzyl-2-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-fluoropyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and binding affinity. This can affect various biochemical pathways, making it a valuable tool in medicinal chemistry and drug development .

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-2-fluoropyridine’s unique combination of a benzyl group and a fluorine atom provides distinct chemical and physical properties, making it a versatile compound in various research applications.

Properties

CAS No.

111887-70-8

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

IUPAC Name

4-benzyl-2-fluoropyridine

InChI

InChI=1S/C12H10FN/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

HTPLNLPEMYXKEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC=C2)F

Origin of Product

United States

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